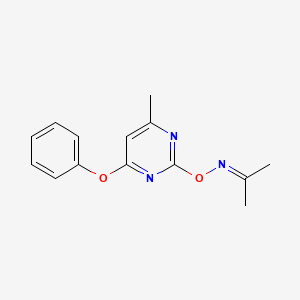![molecular formula C22H20N4O3 B4986837 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MMBTA, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of MMBTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis (programmed cell death) in cancer cells. MMBTA has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MMBTA has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, MMBTA has been found to induce apoptosis and inhibit cell proliferation. In neurons, MMBTA has been found to have neuroprotective effects and to enhance synaptic plasticity. MMBTA has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its overall therapeutic potential.
実験室実験の利点と制限
MMBTA has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. MMBTA is also highly selective, meaning that it can target specific enzymes or cells without affecting healthy cells. However, there are also some limitations to the use of MMBTA in lab experiments. For example, the synthesis of MMBTA is a complex process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of MMBTA is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on MMBTA. Some of the most promising areas of research include:
1. Cancer Treatment: Further research is needed to fully understand the anti-cancer properties of MMBTA and to develop new therapies based on this compound.
2. Neurodegenerative Diseases: MMBTA has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms involved and to develop effective therapies.
3. Photodynamic Therapy: MMBTA has shown promise as a photosensitizer in photodynamic therapy. Further research is needed to optimize the use of MMBTA in this context and to develop new therapies based on this compound.
In conclusion, MMBTA is a valuable tool for scientific research with a range of interesting properties and potential applications. Further research is needed to fully understand the mechanisms involved and to develop effective therapies based on this compound.
合成法
The synthesis of MMBTA is a complex process that involves several steps. The first step involves the reaction of 4-methoxyphenol and 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2-(4-methoxyphenoxy)acetic acid to form MMBTA. The synthesis of MMBTA requires careful control of reaction conditions and the use of specialized equipment to ensure purity and yield.
科学的研究の応用
MMBTA has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields. Some of the most promising areas of research include:
1. Cancer Research: MMBTA has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroscience Research: MMBTA has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
3. Photodynamic Therapy: MMBTA has been found to be an effective photosensitizer and has been studied for its potential use in photodynamic therapy.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-3-6-17(7-4-15)26-24-20-12-5-16(13-21(20)25-26)23-22(27)14-29-19-10-8-18(28-2)9-11-19/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMWBRXOVZONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)
methanone](/img/structure/B4986807.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)

